Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
Description
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI Key |
DTTGERNFBCZQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Subsequent Reduction
The most commonly reported synthetic route involves a multi-step process starting with the condensation of 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate under basic conditions, typically using sodium ethoxide as a base. This reaction proceeds via a Knoevenagel condensation to form a β-ketoester intermediate, which is then stereoselectively reduced to yield the β-hydroxy ester.
- Reaction conditions: The condensation is typically carried out in ethanol or tetrahydrofuran (THF) at ambient to slightly elevated temperatures.
- Reduction step: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is employed to reduce the keto group to the hydroxy group at low temperatures (0–5 °C) to control stereochemistry and yield.
- Purification: The product is purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization.
This method allows for good control over stereochemical purity and yield, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Esterification of the Corresponding Carboxylic Acid
An alternative approach involves the esterification of the corresponding 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid with ethanol. This acid can be synthesized via oxidation or other synthetic routes. The esterification is typically catalyzed by strong acids such as sulfuric acid under reflux conditions.
- Reaction conditions: Refluxing the acid with excess ethanol and catalytic sulfuric acid.
- Work-up: After completion, the mixture is neutralized and the ester is extracted and purified by flash chromatography.
This method is classical but less commonly used compared to the condensation-reduction route due to longer reaction times and harsher conditions.
Oxidation and Reduction Variants
Other methods involve oxidation of precursor compounds followed by selective reduction steps:
- Oxidation of the hydroxyl group to a carbonyl can be achieved with chromium trioxide or potassium permanganate.
- Reduction of esters to alcohols can be performed using lithium aluminum hydride.
- These steps can be integrated into synthetic sequences to modify or prepare intermediates relevant to the target compound.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, sodium ethoxide | Room temp to 50 °C | Ethanol or THF | Base catalyzed; reaction time varies 1–4 h |
| Reduction | Sodium borohydride or lithium aluminum hydride | 0–5 °C | Ethanol, THF | Controls stereochemistry, avoids over-reduction |
| Esterification | 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, ethanol, H2SO4 catalyst | Reflux (~78 °C) | Ethanol | Acid-catalyzed; several hours |
| Purification | Flash chromatography (ethyl acetate/hexane) | Ambient | - | Ensures high purity |
Purification and Characterization
Purification is commonly achieved by flash chromatography using petroleum ether/ethyl acetate mixtures (e.g., 6:1 ratio) or recrystallization. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the β-hydroxy and ester groups.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Shows characteristic OH stretching (~3400 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight (262.22 g/mol).
- Single-Crystal X-ray Diffraction (SC-XRD): Used for precise structural validation, including stereochemistry and hydrogen bonding.
Industrial and Process-Scale Considerations
Industrial synthesis may optimize these routes by:
- Employing continuous flow reactors to improve reaction efficiency and scalability.
- Using ligand-free Mizoroki–Heck cross-coupling to prepare key intermediates such as 3-(trifluoromethyl)phenyl derivatives.
- Optimizing reduction steps with selective hydride reagents like potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) for better yields and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel condensation + reduction | 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, NaOEt, NaBH₄ | High stereochemical control, good yield | Requires careful temperature control |
| Esterification of acid | 3-hydroxy acid, ethanol, H2SO4 | Classical, straightforward | Longer reaction times, harsher conditions |
| Oxidation-reduction sequences | CrO3 or KMnO4 for oxidation, LiAlH4 for reduction | Versatile for intermediates | Multi-step, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Hydroxy vs.
- Halogen Substituents : Bromo or chloro substituents (e.g., in ) enhance electrophilicity, making these compounds reactive intermediates for nucleophilic substitutions.
- Trifluoromethyl Group : Present in all analogs, this group boosts lipophilicity (logP increased by ~1.0) and resistance to oxidative metabolism .
Ethyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoate
- Method : 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is condensed with ethyl acetate using NaH/THF at 0°C under nitrogen .
- Yield : ~75–80% (estimated from similar protocols).
Ethyl 3-Bromo-2-oxo-3-(4-(Trifluoromethyl)phenyl)propanoate
Methyl 3-Hydroxy-2,2-Dimethyl-3-(4-Chlorophenyl)propanoate
Physicochemical Properties
| Property | Ethyl 3-Hydroxy-3-(4-CF3-Ph)propanoate | Ethyl 3-Oxo-3-(4-CF3-Ph)propanoate | Ethyl 3-Bromo-2-oxo-3-(4-CF3-Ph)propanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 262.23 | 260.21 | 345.16 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Solubility | Moderate in ethanol, DMSO | High in THF, DCM | Low in water, high in DCM |
| Stability | Stable under inert conditions | Sensitive to nucleophiles | Light-sensitive |
Notes:
- The hydroxy analog’s solubility in ethanol makes it suitable for liquid-phase reactions .
- The bromo derivative’s instability under light necessitates dark storage .
Biological Activity
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3O3. The presence of the trifluoromethyl group enhances its lipophilicity, which facilitates cellular penetration and interaction with biological targets.
The mechanism of action for this compound involves:
- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing the compound to cross lipid membranes efficiently.
- Interaction with Targets : Once inside the cell, it modulates the activity of various enzymes and receptors, although specific pathways may vary based on the context of use.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains, suggesting its utility in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
-
Anti-inflammatory Activity :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6). At a concentration of 10 µM, it reduced cytokine levels by approximately 70% compared to untreated controls.
Data Tables
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Inhibition zone: 15 mm |
| Anti-inflammatory | ELISA for cytokine measurement | IL-6 reduction: 70% at 10 µM |
Q & A
Q. What are the established synthetic routes for Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including condensation, hydroxylation, and esterification. Key steps may include:
- Aldol condensation : Reacting ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions to form the β-ketoester intermediate.
- Stereoselective reduction : Using reducing agents like NaBH₄ or LiAlH₄ to achieve the 3-hydroxy group. Control of temperature (0–5°C) and solvent polarity (e.g., THF or ethanol) is critical for yield and stereochemical purity .
- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) to isolate the product. Reaction progress is monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for precise structural determination. Key parameters include:
- Data collection : High-resolution (< 1.0 Å) datasets at low temperatures (100 K) to minimize thermal motion artifacts.
- Refinement : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis to confirm the hydroxyl and ester group orientations . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., OH stretch at ~3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Intermediate Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic substitutions?
The -CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Comparative studies with non-fluorinated analogs show:
- Reaction rates : Trifluoromethyl derivatives exhibit 2–3x faster hydrolysis in alkaline conditions due to increased electrophilicity.
- Steric effects : The bulky 4-(trifluoromethyl)phenyl group may hinder access to the reactive site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Q. What mechanistic insights explain its interactions with cytochrome P450 enzymes in metabolic studies?
In vitro assays with human liver microsomes reveal:
- Oxidative metabolism : The hydroxyl group undergoes phase I oxidation to a ketone, mediated by CYP3A4 (Km ≈ 12 µM).
- Competitive inhibition : The trifluoromethyl group sterically blocks access to CYP2D6 active sites (Ki = 8.2 µM), suggesting potential drug-drug interaction risks .
- Tools : LC-MS/MS quantifies metabolites, while molecular docking (e.g., AutoDock Vina) models binding poses .
Q. How can computational modeling predict its solid-state stability under varying humidity conditions?
Hygroscopicity studies coupled with DFT calculations (e.g., Gaussian 09) identify:
Q. What role does stereochemistry play in its biological activity, and how is enantiomeric purity ensured?
The 3-hydroxy group’s (R)-configuration is critical for binding to GABA receptors (IC₅₀ = 0.8 µM vs. 12 µM for (S)-enantiomer). Methods to control chirality include:
- Chiral catalysts : Jacobsen’s Mn(III)-salen complexes for asymmetric hydroxylation (ee > 98%).
- Analytical QC : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase .
Methodological Challenges
Q. How are trace impurities (e.g., brominated byproducts) quantified and mitigated during scale-up?
- HPLC-MS : Detects brominated impurities (e.g., ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate) at <0.1% levels.
- Process optimization : Lowering Br₂ stoichiometry (from 1.2 eq to 0.9 eq) and adding scavengers (Na₂S₂O₃) reduces halogenation side reactions .
Q. What strategies improve yield in multi-gram syntheses without compromising stereoselectivity?
- Flow chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility and reduce reaction times (from 24h to 2h).
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
